4-Chloro-2-(dimethoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a dimethoxymethyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-(dimethoxymethyl)aniline can be achieved through several synthetic routes. One common method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures and pressures. This reaction is typically carried out in an aromatic solvent, such as xylene, in the presence of a modified platinum-on-carbon catalyst . The reduction process occurs at temperatures ranging from 80 to 110°C and pressures between 5 to 50 atm .
Another method involves the use of 2,5-dimethoxyaniline as a raw material. In this process, copper chloride is used as a catalyst, and oxygen is introduced into a 9N hydrochloric acid solution to react at 95°C for 8 hours . After the reaction, the product is cooled, filtered, and alkalified to obtain the crude product, which is then purified by reduced pressure distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalytic reduction with hydrogen is preferred for its high yield and purity, while the method using copper chloride and oxygen is favored for its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(dimethoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum-on-carbon catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anilines .
Scientific Research Applications
4-Chloro-2-(dimethoxymethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: This compound is similar in structure but contains a nitro group instead of a dimethoxymethyl group.
Dichloroanilines: These compounds have two chlorine atoms substituted on the aniline ring and are used in the production of dyes and herbicides.
Uniqueness
4-Chloro-2-(dimethoxymethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and dimethoxymethyl groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-2-(dimethoxymethyl)aniline |
InChI |
InChI=1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3 |
InChI Key |
FLUMMNKLQNZFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.